An In-depth Technical Guide to the Chemical Properties and Applications of Allyl (4-oxocyclohexyl)carbamate
An In-depth Technical Guide to the Chemical Properties and Applications of Allyl (4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block
Allyl (4-oxocyclohexyl)carbamate, colloquially known as 4-N-Alloc-aminocyclohexanone, is a valuable synthetic intermediate in medicinal chemistry. Its structure uniquely combines a cyclohexanone moiety and an amine protected by an allyloxycarbonyl (Alloc) group. This bifunctional nature allows for sequential or orthogonal chemical modifications, making it a strategic building block in the synthesis of complex molecular architectures, particularly those found in pharmaceutically active compounds. The presence of a ketone offers a handle for reactions such as reductive amination, while the Alloc-protected amine provides a stable yet readily cleavable nitrogen source, crucial for constructing more elaborate structures.
Chemical Identity and Physicochemical Properties
The fundamental properties of Allyl (4-oxocyclohexyl)carbamate are summarized below. While extensive experimental data for this specific compound is not broadly published, data from suppliers and analogous compounds provide a reliable profile.
| Property | Value | Source |
| Chemical Name | Allyl (4-oxocyclohexyl)carbamate | N/A |
| Synonyms | 4-N-Alloc-aminocyclohexanone, 4-(Allyloxycarbonylamino)cyclohexanone | N/A |
| CAS Number | 391248-19-4 | [1] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Note: Specific properties such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature.
Synthesis and Reactivity
The synthesis of Allyl (4-oxocyclohexyl)carbamate typically involves the reaction of 4-aminocyclohexanone with allyl chloroformate under basic conditions. This standard procedure for carbamate formation is efficient and widely applicable.
Core Reactivity of the Functional Groups:
The chemical utility of this molecule stems from the distinct reactivity of its two primary functional groups: the cyclohexanone ketone and the Alloc-protected amine.
1. The Cyclohexanone Moiety: The ketone group is a versatile functional handle for carbon-carbon and carbon-nitrogen bond formation. A key reaction in its repertoire is reductive amination . This powerful transformation allows for the introduction of a wide variety of substituents by reacting the ketone with a primary or secondary amine in the presence of a reducing agent. This reaction is fundamental in drug discovery for building molecular diversity and accessing complex amine scaffolds.[3][4]
2. The Alloc-Protected Amine: The allyloxycarbonyl (Alloc) group is a valuable amine protecting group due to its unique deprotection conditions. It is stable to a wide range of reagents, including acidic and basic conditions used to remove other common protecting groups like Boc and Fmoc. This orthogonality is a significant advantage in multi-step synthesis.
The deprotection of the Alloc group is most commonly achieved through palladium-catalyzed allylic cleavage.[2][5] A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl cation scavenger (e.g., a silane or an amine), efficiently removes the Alloc group under mild and neutral conditions to reveal the free amine.[5][6][7]
Experimental Protocols
General Synthesis of Allyl (4-oxocyclohexyl)carbamate
Materials:
-
4-aminocyclohexanone hydrochloride
-
Allyl chloroformate
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
To a stirred solution of 4-aminocyclohexanone hydrochloride in the chosen solvent, add the base at 0 °C to neutralize the hydrochloride and free the amine.
-
Slowly add allyl chloroformate to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield allyl (4-oxocyclohexyl)carbamate.
Palladium-Catalyzed Deprotection of the Alloc Group
This protocol outlines a standard method for the removal of the Alloc protecting group.
Materials:
-
Allyl (4-oxocyclohexyl)carbamate derivative
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Allyl scavenger (e.g., phenylsilane, morpholine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the Alloc-protected compound in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the allyl scavenger to the solution.
-
Add the palladium(0) catalyst to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting free amine by column chromatography.
Applications in Medicinal Chemistry
The bifunctional nature of Allyl (4-oxocyclohexyl)carbamate makes it a highly attractive starting material for the synthesis of complex molecules in drug discovery programs, particularly in the development of kinase inhibitors.[8] The cyclohexyl scaffold is a common feature in many biologically active compounds, providing a rigid framework for the precise orientation of pharmacophoric groups.
A common synthetic strategy involves utilizing the ketone for a reductive amination reaction to introduce a key pharmacophore, followed by the deprotection of the Alloc group to reveal an amine that can be further functionalized, for instance, by forming an amide bond with another building block.
This strategic approach allows for the convergent and efficient assembly of complex molecules from simpler fragments, a cornerstone of modern medicinal chemistry.
Conclusion
Allyl (4-oxocyclohexyl)carbamate is a potent synthetic tool for researchers and drug development professionals. Its key attributes—a ketone ready for transformations like reductive amination and a robust, orthogonally-cleavable Alloc-protected amine—provide a reliable and flexible platform for the synthesis of novel chemical entities. Understanding its chemical properties and reactivity is paramount to leveraging its full potential in the construction of complex, biologically active molecules.
References
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). The Journal of Organic Chemistry, 90(1), 197-201. [Link]
- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (2025). PubMed. [Link]
- Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds.
- Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1985). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 26(20), 2449-2452. [Link]
- Ishizaki, M., Yamada, M., Watanabe, S., Hoshino, O., Nishitani, K., Hayashida, M., Tanaka, A., & Hara, H. (2004). Palladium charcoal-catalyzed deprotection of O-allylphenols. Tetrahedron, 60(36), 7973-7981. [Link]
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Angewandte Chemie International Edition, 59(32), 13349-13353. [Link]
- Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2025). ResearchGate. [Link]
- Available Synple Chem Reagent Cartridges. Synple Chem. [Link]
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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